molecular formula C9H9BrF2O B1412642 4-Bromo-2-difluoromethyl-1-ethoxybenzene CAS No. 2167992-65-4

4-Bromo-2-difluoromethyl-1-ethoxybenzene

Cat. No.: B1412642
CAS No.: 2167992-65-4
M. Wt: 251.07 g/mol
InChI Key: ICFZUIJAPOTICV-UHFFFAOYSA-N
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Description

4-Bromo-2-difluoromethyl-1-ethoxybenzene (CAS: 954235-88-2) is a brominated aromatic compound with the molecular formula C₈H₇BrF₂O and a molecular weight of 251.08 g/mol . It features a benzene ring substituted with a bromine atom at the para position (C4), a difluoromethyl group at the ortho position (C2), and an ethoxy group at the meta position (C1). This structure combines halogen, fluorinated alkyl, and ether functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Key properties (inferred from structural analogs):

  • Polarity: Moderate, due to the ethoxy and difluoromethyl groups.
  • Reactivity: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxy group may participate in ether cleavage or substitution reactions.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFZUIJAPOTICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-difluoromethyl-1-ethoxybenzene typically involves the bromination of 2-difluoromethyl-1-ethoxybenzene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-difluoromethyl-1-ethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The difluoromethyl group can be reduced to form a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, or other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-difluoromethyl-1-ethoxybenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of other chemical compounds.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethyl-1-ethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its unique structure allows it to interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-2-difluoromethyl-1-ethoxybenzene with structurally or functionally related brominated aromatic compounds. Data are derived from evidence on synthesis, physical properties, and reactivity.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Key Applications/Reactivity
This compound 954235-88-2 C₈H₇BrF₂O 251.08 Br (C4), CF₂H (C2), OEt (C1) Not explicitly reported; inferred stability from analogs Pharmaceutical intermediates, cross-coupling reactions
1-Bromo-2,4-difluorobenzene 348-57-2 C₆H₃BrF₂ 192.99 Br (C1), F (C2, C4) mp: -4°C; bp: 145–146°C; density: 1.708 g/mL Building block in fluorinated materials
4-Bromo-2-ethoxy-1-fluorobenzene 900174-64-3 C₈H₈BrFO 219.05 Br (C4), F (C1), OEt (C2) No explicit data; similar to ethoxy analogs Likely used in nucleophilic substitution
1-Bromo-4-ethoxy-2,3-difluorobenzene 2040-89-3 C₈H₇BrF₂O 249.04 Br (C1), OEt (C4), F (C2, C3) Similarity score: 0.88 (vs. target compound) Potential agrochemical intermediates
4-Bromo-2,6-difluoroaniline 67567-26-4 C₆H₄BrF₂N 208.00 Br (C4), F (C2, C6), NH₂ (C1) mp: 63–65°C Dye synthesis, polymer additives

Structural and Functional Analysis

Substituent Effects: Bromine Position: The para-bromine in the target compound contrasts with ortho/meta bromine in analogs (e.g., 1-Bromo-2,4-difluorobenzene). Para substitution often enhances steric accessibility for cross-coupling reactions . Ethoxy vs. Methoxy: The ethoxy group (OEt) offers greater lipophilicity than methoxy (OMe), influencing solubility and bioavailability .

Reactivity Comparison :

  • Cross-Coupling : The target compound’s bromine is more reactive in palladium-catalyzed couplings than chlorine or iodine analogs (e.g., 4-Bromo-2-fluoro-1-iodobenzene in ).
  • Ether Stability : Ethoxy groups are less prone to hydrolysis than acetoxy or methoxy substituents, enhancing stability under basic conditions .

Safety and Handling: Brominated aromatics generally require precautions due to toxicity (e.g., 4-Bromo-1,2-diaminobenzene in –2 necessitates immediate medical attention upon exposure). The target compound’s safety profile is likely similar, though specific data are absent.

Research Findings

  • Synthetic Routes : Analogous compounds (e.g., 2-bromo-1-(2-bromoethoxy)-4-methylbenzene in ) are synthesized via nucleophilic substitution or Ullmann coupling, suggesting the target compound could be prepared similarly .
  • Applications : Fluorinated bromobenzenes are critical in drug discovery (e.g., Ethyl 5-bromo-2-fluorobenzoate in ). The target compound’s ethoxy and difluoromethyl groups may optimize pharmacokinetics in lead molecules .

Biological Activity

4-Bromo-2-difluoromethyl-1-ethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H9BrF2O. The presence of bromine and difluoromethyl groups in its structure contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of various drugs.
  • Cell Signaling Modulation : It affects cell signaling pathways, leading to alterations in gene expression and metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)5.0Significant growth inhibition
HL-60 (Leukemia)3.5High antiproliferative activity
A549 (Lung)7.0Moderate growth inhibition
HeLa (Cervical)6.0Significant growth inhibition

Table 1: Antiproliferative effects of this compound on various cancer cell lines.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Breast Cancer : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer .
  • Leukemia Treatment : Another study focused on HL-60 leukemia cells showed that the compound could induce apoptosis, leading to significant reductions in cell proliferation at low concentrations .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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